Frigocyclinone

Descripción

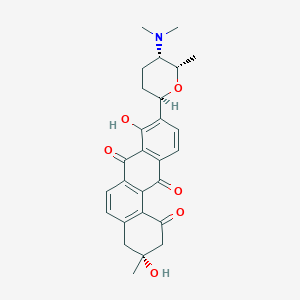

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C27H29NO6 |

|---|---|

Peso molecular |

463.5 g/mol |

Nombre IUPAC |

(3R)-9-[(2R,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C27H29NO6/c1-13-18(28(3)4)9-10-20(34-13)15-7-8-17-23(24(15)30)26(32)16-6-5-14-11-27(2,33)12-19(29)21(14)22(16)25(17)31/h5-8,13,18,20,30,33H,9-12H2,1-4H3/t13-,18-,20+,27+/m0/s1 |

Clave InChI |

VHNOLQAJFPFISB-WAEAEODXSA-N |

SMILES isomérico |

C[C@H]1[C@H](CC[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5=C4C(=O)C[C@](C5)(C)O)O)N(C)C |

SMILES canónico |

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5=C4C(=O)CC(C5)(C)O)O)N(C)C |

Sinónimos |

frigocyclinone |

Origen del producto |

United States |

Discovery, Isolation, and Producing Organisms of Frigocyclinone and Its Analogues

Geographical and Ecological Origins of Frigocyclinone-Producing Strains

The story of this compound is a tale of two very different ecosystems: the frigid soils of Antarctica and the complex microbial communities within marine sponges and penguin gut microbiota.

Antarctic Terrestrial Streptomyces griseus Strain NTK 97 Isolation and Characterization

This compound was first brought to scientific attention from the fermentation broth of Streptomyces griseus strain NTK 97. tandfonline.comtandfonline.com This particular strain was isolated from a soil sample collected in Antarctica, highlighting the potential of extreme environments as a source of novel bioactive compounds. tandfonline.comnih.govmdpi.com The producing organism, S. griseus NTK 97, is a Gram-positive bacterium belonging to the actinomycetes, a group renowned for their production of a wide array of antibiotics. researchgate.netmdpi.com The characterization of this strain was pivotal, as it led to the identification of a new angucyclinone antibiotic. nih.gov this compound's structure is distinguished by a tetrangomycin (B1203879) core linked to the aminodeoxysugar ossamine (B579392) via a rare C-glycosidic bond. tandfonline.comresearchgate.net

Marine Sponge-Associated Streptomyces sp. M7_15 Origin

In a testament to the widespread distribution of antibiotic-producing microbes, this compound was also discovered to be produced by Streptomyces sp. M7_15. tandfonline.comtandfonline.comnih.gov This strain was isolated from the marine sponge Scopalina ruetzleri, collected from Mona Island in the Caribbean. researchgate.netnih.gov Marine sponges are known to host a diverse and complex consortium of microorganisms, which are a prolific source of novel natural products. nih.gov The discovery of this compound from a sponge-associated Streptomyces species underscores the importance of these symbiotic relationships in the production of pharmaceutically valuable compounds. nih.govmdpi.com Further investigation of Streptomyces sp. M7_15 also led to the isolation of several new angucyclinone derivatives, named monacyclinones A–F. nih.govmdpi.com

Gut Microbiota-Derived Gephyromycinifex aptenodytis gen. nov., sp. nov. as a Source of 2-Hydroxy-Frigocyclinone

Expanding the known sources of these compounds, a novel actinobacterium, Gephyromycinifex aptenodytis gen. nov., sp. nov., strain NJES-13T, was identified as a producer of a this compound analogue. nih.govnih.govmdpi.com This new genus and species was isolated from the gut microbiota of the Antarctic emperor penguin, Aptenodytes forsteri. nih.govnih.govjst.go.jp The gut microbiome represents another frontier for the discovery of new bioactive molecules. This particular strain produces 2-hydroxy-frigocyclinone, a new analogue of the parent compound. nih.govrsc.org The isolation of this bacterium and its metabolite further emphasizes the untapped potential of unique ecological niches in the search for novel pharmaceuticals. nih.govresearchgate.net

Methodologies for Isolation and Enrichment of this compound

The journey from a producing microorganism to a purified chemical entity involves sophisticated fermentation and purification strategies.

Fermentation Strategies for Enhanced Production (e.g., Glass Bead-Enhanced Cultivation)

To increase the yield of these valuable compounds, researchers have employed various fermentation strategies. For filamentous actinomycetes like Streptomyces, controlling cellular morphology is crucial for optimizing secondary metabolite production. dntb.gov.ua One innovative technique is glass bead-enhanced cultivation. nih.govmdpi.com This method involves adding glass beads to the liquid culture, which can influence cell aggregation and morphology, leading to enhanced production of the desired metabolites. nih.govmdpi.comnih.gov For instance, in the cultivation of Gephyromycinifex aptenodytis NJES-13T, the addition of 500 μm glass beads resulted in a 2.78-fold increase in the concentration of 2-hydroxy-frigocyclinone compared to control cultures. nih.govmdpi.com Standard fermentation protocols for S. griseus NTK 97 involve inoculating a seed medium and then transferring it to a larger fermentation medium for 5-7 days. tandfonline.com

Chromatographic Purification Techniques in this compound Isolation (e.g., HPLC, SPE)

Following fermentation, the target compounds must be extracted and purified from the complex culture broth. A common initial step is the extraction of the culture filtrate with an organic solvent like ethyl acetate (B1210297). tandfonline.com The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. frontiersin.orgresearchgate.net These methods separate molecules based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product purification. tandfonline.comnih.gov Reversed-phase HPLC, often using a C18 column, is frequently employed to separate this compound and its analogues from other components in the extract. tandfonline.comnih.gov The separation is achieved by eluting the sample with a gradient of solvents, typically water and acetonitrile (B52724), often with the addition of formic acid. tandfonline.com

Solid-Phase Extraction (SPE) is another valuable tool for the preliminary cleanup and fractionation of the crude extract. This technique helps to remove interfering substances and enrich the target compounds before final purification by HPLC.

The table below summarizes the producing organisms and their ecological niches.

| Producing Organism | Analogue Produced | Geographical/Ecological Origin |

| Streptomyces griseus strain NTK 97 | This compound | Antarctic soil tandfonline.comnih.gov |

| Streptomyces sp. M7_15 | This compound, Monacyclinones A-F | Marine sponge (Scopalina ruetzleri) from the Caribbean researchgate.netnih.gov |

| Gephyromycinifex aptenodytis gen. nov., sp. nov. | 2-Hydroxy-Frigocyclinone, Gephyromycin | Gut microbiota of the Antarctic emperor penguin (Aptenodytes forsteri) nih.govnih.gov |

The following table details the chromatographic techniques used in the isolation of this compound.

| Technique | Details |

| Solvent Extraction | Ethyl acetate is commonly used to extract the compound from the culture filtrate. tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | A ThermoScientific Ultimate 3000 HPLC with a ThermoScientific Acclaim 120 C18 column has been used. tandfonline.com Elution is typically performed with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). tandfonline.com |

| Solid-Phase Extraction (SPE) | Used for initial sample cleanup and fractionation. |

| Silica Gel Chromatography | Used for fractionation of crude extracts. frontiersin.org |

Biosynthetic Pathway Elucidation of Frigocyclinone

Genomic Characterization of the Frigocyclinone Biosynthetic Gene Cluster (BGC)

The complete biosynthetic gene cluster (BGC) for this compound, designated as the "frig" cluster, has been successfully cloned and sequenced from the genome of S. griseus strain NTK 97. tandfonline.com This has allowed for a detailed analysis of the genetic blueprint responsible for the synthesis of this complex natural product.

Analysis of the this compound BGC Architecture and Gene Organization

The this compound biosynthetic gene cluster spans a considerable DNA region of approximately 33 kilobases (kb). tandfonline.comtandfonline.com Within this region, a total of 30 open reading frames (ORFs) have been identified and predicted through bioinformatic programs. tandfonline.comnih.govtandfonline.comresearchgate.net These genes are organized in a contiguous cluster and are collectively responsible for the assembly of the angucyclinone backbone, the biosynthesis of a specific deoxysugar moiety, the subsequent attachment of this sugar, and the regulation of the entire process. tandfonline.comtandfonline.com

Identification of Core Biosynthetic Genes: Type II Polyketide Synthase (PKS) Genes

At the heart of the this compound BGC are the genes encoding a minimal type II polyketide synthase (PKS) system. tandfonline.commdpi.comtandfonline.com This system is fundamental for the construction of the polyketide backbone of this compound. tandfonline.com The minimal type II PKS typically consists of three essential components: a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). tandfonline.comtandfonline.com In the this compound cluster, the genes frig18, frig19, and frig20 have been identified as encoding the ACP, chain length factor, and β-ketoacyl synthase, respectively. researchgate.net These enzymes work in concert, utilizing acetyl-CoA as a starter unit and malonyl-CoA as extender units to iteratively build a linear polyketide chain. tandfonline.comtandfonline.com The involvement of frig20 was confirmed through gene disruption experiments, where its inactivation completely abolished this compound production. tandfonline.comnih.gov

Characterization of Tailoring Enzyme Genes within the this compound BGC

Following the formation of the initial polyketide chain by the PKS, a series of tailoring enzymes modify the structure to create the final complex architecture of this compound. tandfonline.commdpi.comtandfonline.com The this compound BGC contains a suite of genes encoding these crucial tailoring enzymes, including aromatases, cyclases, and redox enzymes. tandfonline.comnih.govtandfonline.comresearchgate.net Aromatases and cyclases are responsible for the specific folding and cyclization of the polyketide backbone to form the characteristic angular polycyclic structure of angucyclinones. tandfonline.comnih.gov Redox enzymes, such as oxidoreductases, then carry out further chemical modifications, such as hydroxylations and reductions, which contribute to the structural diversity and biological activity of the final product. tandfonline.comtandfonline.com

Investigation of Sugar Biosynthesis-Related Genes

A key structural feature of this compound is the presence of a deoxysugar moiety, specifically an ossamine (B579392) sugar. tandfonline.com The this compound BGC contains a set of genes dedicated to the biosynthesis of this sugar. tandfonline.comnih.govtandfonline.comresearchgate.net The process begins with glucose-1-phosphate, which is converted to an NDP-glucose. tandfonline.com A pivotal enzyme in this pathway is dNDP-hexose-4,6-dehydratase, which catalyzes the initial deoxygenation step. tandfonline.comtandfonline.comnih.gov The gene encoding this enzyme was identified within the frig cluster, and its presence was a key factor in initially targeting and cloning the BGC. tandfonline.comtandfonline.com Subsequent enzymatic steps, including those catalyzed by ketoreductases, epimerases, and aminotransferases, further modify the sugar to produce the final dTDP-ossamine. tandfonline.com

Role of C-Glycosyltransferase Genes in this compound Formation

The attachment of the deoxysugar to the polyketide aglycone is a critical step in this compound biosynthesis. tandfonline.com Unlike many glycosylated natural products that feature O- or N-glycosidic bonds, this compound possesses a C-glycosidic linkage. tandfonline.comtandfonline.com The this compound BGC contains a single putative glycosyltransferase gene, frig1, which is proposed to be responsible for forging this C-glycosidic bond between the ossamine sugar and the tetrangomycin (B1203879) aglycone. tandfonline.comtandfonline.com Inactivation of the frig1 gene resulted in the accumulation of the anti-MRSA anthraquinone (B42736), tetrangomycin, confirming its role in the glycosylation step. tandfonline.comnih.gov In a related strain, the glycosyltransferase ctg1_2053 is suggested to catalyze a similar C-9 glycosylation event. mdpi.com

Identification of Regulatory Genes

The expression of the biosynthetic genes within the this compound BGC is tightly controlled by regulatory proteins. tandfonline.comtandfonline.com Bioinformatic analysis of the cluster has identified three putative regulatory genes: frig23, frig29, and frig30. tandfonline.comtandfonline.com Both frig23 and frig29 are predicted to encode response regulators that are part of two-component regulatory systems. tandfonline.comtandfonline.com The gene frig30 is believed to encode a transcriptional regulator belonging to the TetR family of repressors. tandfonline.comtandfonline.com These regulatory elements likely coordinate the timely and efficient production of this compound in the producing organism. tandfonline.com

Data Tables

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and their Putative Functions

| Gene | Putative Function | Reference |

| frig1 | C-glycosyltransferase | tandfonline.comtandfonline.com |

| frig18 | Acyl carrier protein (ACP) | researchgate.net |

| frig19 | Chain length factor (KSβ) | researchgate.net |

| frig20 | β-ketoacyl synthase (KSα) | tandfonline.comnih.govresearchgate.net |

| frig23 | Response regulator | tandfonline.comtandfonline.com |

| frig29 | Response regulator | tandfonline.comtandfonline.com |

| frig30 | TetR family transcriptional regulator | tandfonline.comtandfonline.com |

| ctg1_2053 | Glycosyltransferase (in a related strain) | mdpi.com |

Proposed Biosynthetic Cascade for this compound Formation

The biosynthesis of this compound, an antibiotic produced by Streptomyces griseus strain NTK 97, originates from a complex pathway encoded by a 33-kb gene cluster known as the "frig" cluster. nih.govtandfonline.comtandfonline.com This cluster contains 30 open reading frames (ORFs) that direct the synthesis of the molecule's two main components: the polycyclic aromatic angucyclinone core and the rare aminodeoxysugar, ossamine. nih.govtandfonline.com The proposed biosynthetic pathway involves a type II polyketide synthase system, a series of post-synthesis modifications, and a crucial C-glycosylation step. nih.govtandfonline.com

Polyketide Chain Elongation and Cyclization Steps

The formation of the this compound backbone is initiated by a minimal type II polyketide synthase (PKS). tandfonline.comtandfonline.com This enzymatic complex is responsible for assembling the initial polyketide chain from simple precursors. The minimal PKS consists of three key protein components encoded within the frig gene cluster:

Ketosynthase (KSα): Encoded by frig20. researchgate.net

Chain Length Factor (CLF or KSβ): Encoded by frig19. researchgate.net

Acyl Carrier Protein (ACP): Encoded by frig18. researchgate.net

The process begins with acetyl-CoA serving as the starter unit, which is loaded onto the ACP. tandfonline.comnih.gov This is followed by the iterative condensation of nine malonyl-CoA extender units, a process catalyzed by the KS/CLF heterodimer. tandfonline.comresearchgate.netnih.gov Each condensation step extends the polyketide chain by two carbons, ultimately forming a linear decapolyketide. researchgate.net

Following chain elongation, the flexible poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the characteristic angular tetracyclic backbone of the angucyclinone core. tandfonline.comnih.govrsc.org These intricate intramolecular cyclizations are guided by associated enzymes such as aromatases and cyclases, which are also encoded within the gene cluster, to establish the foundational structure before it undergoes further modifications. nih.govnih.gov

Post-PKS Modification Steps in this compound Biosynthesis

Once the fundamental angucyclinone skeleton is formed, it is subjected to a variety of tailoring reactions that are critical for its final structure and biological activity. tandfonline.comtandfonline.com The frig gene cluster encodes several redox enzymes that perform these post-PKS modifications. nih.govnih.gov

Key tailoring enzymes identified through bioinformatic analysis include:

Frig22: A hydroxylase, homologous to PgaE, which is proposed to catalyze two successive oxygen-dependent reactions. tandfonline.com

Frig15: A bifunctional oxygenase/reductase with homology to PgaM. tandfonline.com It possesses an N-terminal flavin-dependent oxygenase domain and a C-terminal reductase domain. tandfonline.com

These oxidative and reductive steps, along with other potential modifications like methylation or acylation, are common in angucycline biosynthesis and contribute significantly to the vast structural diversity seen in this class of natural products. acs.orgrsc.orgsciepublish.com The specific sequence of these tailoring reactions leads to the formation of the aglycone intermediate, tetrangomycin, which is the direct precursor for glycosylation. nih.govtandfonline.com The discovery of a related compound, 2-hydroxy-frigocyclinone, in a different bacterial strain highlights how variations in these post-PKS tailoring steps can naturally lead to the production of different analogues. mdpi.comnih.gov

Formation of the Ossamine Sugar Moiety and C-Glycosylation

A defining feature of this compound is the presence of an ossamine moiety, a highly deoxygenated aminosugar, attached to the angucyclinone core via a rare and stable C-glycosidic bond. tandfonline.comnih.govnih.gov The biosynthesis of this sugar and its subsequent attachment are critical steps in the pathway.

The frig cluster contains the necessary genes for the biosynthesis of the dTDP-ossamine precursor. tandfonline.com Based on homology to the well-studied forosamine (B98537) pathway, a biosynthetic route for ossamine has been proposed:

The pathway likely starts from the primary metabolite glucose-1-phosphate.

Frig6 , a thymidylyltransferase, catalyzes the conversion to dTDP-D-glucose. tandfonline.com

Frig7 , a dehydratase, then acts on this intermediate to form dTDP-4-keto-6-deoxy-D-glucose. tandfonline.com

A series of subsequent steps involving aminotransferases, reductases, and other enzymes encoded in the cluster complete the synthesis of dTDP-ossamine.

The final step in this compound biosynthesis is the C-glycosylation of the tetrangomycin aglycone. tandfonline.com This crucial reaction is catalyzed by Frig1 , the only putative glycosyltransferase found in the gene cluster. tandfonline.comacs.org Frig1 is responsible for forging the chemically stable carbon-carbon bond between the anomeric center of the ossamine sugar and C-9 of the tetrangomycin core. tandfonline.commdpi.com This C-glycosidic linkage is more resistant to enzymatic and chemical hydrolysis compared to the more common O- or N-glycosidic bonds, a feature that enhances the stability of the final molecule. tandfonline.comsemanticscholar.org

Genetic Engineering and Combinatorial Biosynthesis Approaches for this compound and Derivatives

The elucidation of the this compound biosynthetic gene cluster (BGC) provides a foundation for genetic manipulation to verify the pathway and to generate novel, potentially improved, analogues through combinatorial biosynthesis. tandfonline.comresearchgate.net

CRISPR-Cpf1 Mediated Gene Disruption for Pathway Verification (e.g., frig20, frig1)

To experimentally confirm the proposed functions of genes within the frig cluster, targeted gene disruption was performed using the CRISPR-Cpf1 genome editing system. nih.govtandfonline.com This technology allows for precise inactivation of specific genes, and the resulting changes in metabolite production provide direct evidence of the gene's function. nih.gov

Two key gene disruption experiments were conducted in S. griseus NTK 97:

Disruption of frig20 : The frig20 gene, encoding the β-ketoacyl synthase (KSα) subunit of the minimal PKS, was inactivated. nih.govtandfonline.com Analysis of the resulting mutant strain showed a complete loss of this compound production. nih.govtandfonline.com This result confirms that the PKS encoded by the frig cluster is essential for initiating the biosynthesis of the polyketide backbone. tandfonline.com

Disruption of frig1 : The frig1 gene, encoding the putative C-glycosyltransferase, was also inactivated. nih.govtandfonline.com The Δfrig1 mutant was unable to produce this compound. tandfonline.com Instead, it accumulated a new compound that was purified and identified as the aglycone intermediate, tetrangomycin. nih.govtandfonline.com This finding unequivocally demonstrates that Frig1 is the C-glycosyltransferase responsible for attaching the ossamine sugar to the angucyclinone core. nih.govtandfonline.com

The results of these gene disruption studies are summarized in the table below.

| Gene Disrupted | Encoded Protein Function | Result of Disruption | Conclusion |

| frig20 | β-Ketoacyl Synthase (PKS) | Complete abolition of this compound production. nih.govtandfonline.com | Confirms the essential role of the PKS in building the polyketide backbone. tandfonline.com |

| frig1 | C-Glycosyltransferase | Production of this compound ceases; accumulation of the aglycone tetrangomycin. nih.govtandfonline.com | Confirms Frig1's function in the C-glycosylation step. tandfonline.com |

Strategies for Manipulating the this compound BGC for Novel Analogue Production

The knowledge gained from the biosynthetic pathway provides a roadmap for using genetic engineering and combinatorial biosynthesis to create novel this compound derivatives. tandfonline.comrsc.org Such strategies aim to alter the structure of the final molecule to potentially enhance its biological activity or create compounds with entirely new properties. nih.govmdpi.com

Several strategies can be employed:

Gene Inactivation and Mutasynthesis: As demonstrated with the Δfrig1 mutant, inactivating tailoring enzymes can lead to the accumulation of biosynthetic intermediates, which may themselves have valuable biological activities. nih.govnih.gov This approach can be combined with precursor-directed biosynthesis (mutasynthesis), where the gene for a natural substrate is deleted and synthetic analogues are fed to the culture, which may then be incorporated by promiscuous downstream enzymes to create new compounds. nih.gov

Modification of Tailoring Enzymes: The post-PKS tailoring enzymes, such as the oxidoreductases (frig15, frig22) and the glycosyltransferase (frig1), are prime targets for manipulation. nih.govsciepublish.com Altering the substrate specificity of these enzymes through site-directed mutagenesis could lead to different hydroxylation, reduction, or glycosylation patterns. technologynetworks.com

Combinatorial Biosynthesis: This involves introducing heterologous genes from other natural product pathways into the this compound-producing strain. nih.gov For instance, glycosyltransferases that attach different sugars could be expressed in the Δfrig1 mutant to generate this compound analogues with novel sugar moieties. nih.gov The promiscuity of many tailoring enzymes makes them amenable to accepting modified substrates generated by these introduced enzymes. acs.orgnih.gov This approach has the potential to greatly expand the chemical diversity of this compound-related molecules. tandfonline.comnih.gov

Structural Characterization Methodologies for Frigocyclinone and Its Analogues

Spectroscopic Techniques in Frigocyclinone Structural Elucidation

Spectroscopic analysis forms the cornerstone of the structural determination of this compound, providing detailed insights into its atomic connectivity and stereochemistry. A new angucyclinone antibiotic, this compound, was identified as being composed of a tetrangomycin (B1203879) core linked to the aminodeoxysugar ossamine (B579392) via a C-glycosidic bond. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for the complete structural assignment of this compound. snu.ac.kr One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecule's framework. researchgate.net

The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms, while the ¹³C NMR spectrum identifies the different carbon environments within the molecule. measurlabs.com The chemical structure of this compound consists of an angucyclinone core and an aminodeoxysugar, ossamine, connected by a C-glycosidic bond. tandfonline.com

2D NMR techniques are crucial for establishing connectivity. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of CH, CH₂, and CH₃ groups. columbia.edusdsu.edu For this compound, detailed 1D and 2D-NMR analysis helped identify the sugar moiety as ossamine. researchgate.net

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range correlations (typically over two to three bonds) between protons and carbons. columbia.eduwisc.edu This technique was vital in connecting the different structural fragments of this compound. Specifically, HMBC spectra showed long-range couplings between the C-9 carbon of the angucyclinone core and the H-1' and H-2'ax protons of the tetrahydropyran (B127337) ring, confirming the rare C-9 C-glycosidic linkage. researchgate.net Similar detailed NMR analyses, including HSQC and HMBC, were used to elucidate the structure of analogues like 2-hydroxy-frigocyclinone. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δc (ppm) | δh (ppm, mult., J in Hz) |

|---|---|---|

| Angucyclinone Moiety | ||

| 1 | 182.4 | |

| 2 | 34.3 | 2.83, dd, 16.5, 4.5; 3.01, dd, 16.5, 4.5 |

| 3 | 64.0 | 4.80, t, 4.5 |

| 4 | 29.5 | 1.87, m; 2.12, m |

| 4a | 149.9 | |

| 5 | 118.9 | 7.51, d, 8.0 |

| 6 | 136.7 | 7.72, t, 8.0 |

| 6a | 115.1 | |

| 7 | 161.4 | |

| 8 | 98.7 | |

| 9 | 75.8 | |

| 10 | 141.7 | |

| 11 | 109.9 | |

| 12 | 187.6 | |

| 12a | 133.0 | |

| 12b | 135.1 | |

| 12c | 154.5 | |

| 3-OH | 5.37, d, 5.5 | |

| 7-OH | 12.87, s | |

| Ossamine Moiety | ||

| 1' | 35.8 | 4.59, ddd, 11.5, 5.0, 2.0 |

| 2' | 27.8 | 1.35, ddd, 12.5, 11.5, 3.5; 2.02, m |

| 3' | 64.6 | 3.51, m |

| 4' | 31.9 | 1.25, m; 1.83, m |

| 5' | 55.4 | 2.65, m |

| 6' | 20.0 | 1.05, d, 6.0 |

| N(CH₃)₂ | 41.5 | 2.19, s |

Data sourced from Bruntner et al., 2005. researchgate.net

Mass spectrometry (MS) is a key technique used to determine the molecular weight and elemental composition of this compound and to confirm its structure through fragmentation analysis. snu.ac.kr High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides a highly accurate mass measurement, which allows for the determination of the compound's molecular formula. tandfonline.comtandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. creative-proteomics.com This technique is routinely used to analyze crude extracts from fermentation broths to identify known compounds and discover new analogues. tandfonline.comdntb.gov.uaacs.org For example, LC-MS analysis was used in the study of Streptomyces griseus NTK 97 to identify this compound and its biosynthetic intermediate, tetrangomycin. tandfonline.com

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. wikipedia.org The fragmentation pattern serves as a fingerprint for the molecule. chemguide.co.uklibretexts.org In the context of this compound, MS/MS data would corroborate the structure by showing characteristic losses, such as the cleavage of the ossamine sugar moiety from the angucyclinone core, providing further evidence for the proposed connectivity. creative-proteomics.com

Table 2: Mass Spectrometric Data for this compound

| Technique | Ion | m/z (Mass-to-Charge Ratio) | Inferred Information |

|---|---|---|---|

| HR-ESI-MS | [M+H]⁺ | 523.2598 | Molecular Formula: C₂₉H₃₄N₂O₇ |

| MS/MS | Fragment Ion | [M+H - C₈H₁₈NO]⁺ | Loss of the ossamine sugar moiety |

| MS/MS | Fragment Ion | [C₁₉H₁₂O₆]⁺ | Corresponds to the tetrangomycin aglycone |

Data inferred from structural information and common fragmentation patterns. researchgate.netmsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, HSQC, HMBC)

Bioinformatic Tools in Structural and Biosynthetic Pathway Analysis

Bioinformatic tools have become essential for natural product discovery, enabling researchers to connect a molecule to its genetic origins. floraandfona.org.innih.gov The analysis of the this compound biosynthetic gene cluster (BGC) from Streptomyces griseus NTK 97 is a prime example of this synergy. tandfonline.com

Genome mining efforts led to the cloning and sequencing of the complete this compound BGC. tandfonline.comtandfonline.com Bioinformatic analysis of the sequence using tools like NCBI BLAST and FramePlot 4.0 beta revealed a DNA region of approximately 33 kb, which was named the "frig" cluster. tandfonline.com This cluster was predicted to contain 30 open reading frames (ORFs). tandfonline.com

The analysis of these ORFs provided a putative blueprint for this compound biosynthesis. The identified genes included those encoding a typical type II polyketide synthase (PKS), which is responsible for assembling the polycyclic aromatic core, as well as genes for aromatase and cyclase enzymes. tandfonline.com Crucially, the cluster also contained genes for deoxysugar synthesis, a C-glycosyltransferase (frig1), tailoring enzymes for oxidation/reduction, and regulatory proteins. tandfonline.com The presence of these specific genes allowed researchers to propose a detailed biosynthetic pathway for this compound. tandfonline.comtandfonline.com

The functions of these genes as predicted by bioinformatics were subsequently verified through genetic experiments. For instance, targeted gene disruption of the β-ketoacyl synthase gene (frig20) using CRISPR-Cpf1 completely abolished this compound production. tandfonline.com Furthermore, inactivating the C-glycosyltransferase gene (frig1) led to the accumulation of the aglycone intermediate, tetrangomycin, confirming the role of this enzyme in attaching the ossamine sugar to the angucyclinone core. tandfonline.comtandfonline.com These results demonstrate the power of bioinformatic analysis to guide and accelerate the understanding of complex natural product biosynthesis. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Moiety/Class |

|---|---|---|

| This compound | C₂₉H₃₅NO₇ | Angucyclinone Antibiotic |

| 2-hydroxy-frigocyclinone | C₂₉H₃₅NO₈ | This compound Analogue |

| Tetrangomycin | C₁₉H₁₄O₆ | Angucyclinone |

Molecular and Cellular Mechanistic Investigations of Frigocyclinone

Computational Approaches to Frigocyclinone's Biological Interactions

Computational biology provides powerful tools to predict and analyze the interactions between small molecules like this compound and their biological targets. cam.ac.uksorbonne-universite.fr These in silico methods, including molecular docking and virtual screening, offer a cost-effective and rapid approach to identify potential protein targets and guide further experimental validation. nvidia.comsygnaturediscovery.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. wikipedia.orgmmsl.cz In the context of this compound, molecular docking studies have been instrumental in identifying its potential as an inhibitor of key proteins from the Kaposi's Sarcoma-Associated Herpesvirus (KSHV). researchgate.net KSHV is a gammaherpesvirus responsible for several human malignancies, particularly in immunocompromised individuals. frontiersin.org The virus establishes a latent infection where a limited number of viral genes are expressed, including the Latency-Associated Nuclear Antigen (LANA). nih.govmdpi.com

In silico analyses have explored the interaction of this compound with three critical KSHV proteins: LANA1, viral interferon regulatory factor 3 (vIRF3), and the processivity factor 8 (PF-8). researchgate.net

LANA1 (Latency-Associated Nuclear Antigen 1): This protein is essential for the maintenance, replication, and segregation of the KSHV episome during latency. nih.govmdpi.com Molecular docking simulations have shown that this compound can form a stable complex with LANA1, suggesting it may interfere with these vital functions of the virus. researchgate.net

vIRF3 (viral Interferon Regulatory Factor 3): Also known as LANA2, vIRF3 is expressed in KSHV-infected hematopoietic cells and plays a role in inhibiting the host's interferon response. mdpi.com It is also implicated in the proliferation and survival of KSHV-infected cells. frontiersin.orgmdpi.com Docking studies indicate a potential interaction between this compound and vIRF3, pointing to a possible mechanism for its anti-KSHV activity by disrupting vIRF3 functions. researchgate.net

PF-8 (Processivity Factor 8): This viral protein is involved in the lytic replication of KSHV. nih.gov It facilitates the degradation of the host protein PARP1, which in turn promotes the activity of the replication and transcription activator (RTA), a key switch for lytic replication. nih.gov The predicted interaction between this compound and PF-8 from docking studies suggests that this compound could potentially hinder the lytic cycle of the virus. researchgate.net

These molecular docking studies provide a structural basis for the observed anti-KSHV activity of this compound, highlighting its potential as a multi-target inhibitor of viral proteins. researchgate.net

| Target Protein | Function in KSHV | Predicted Interaction with this compound | Potential Consequence of Inhibition |

| LANA1 | Episome maintenance and replication during latency. nih.govmdpi.com | Forms a stable complex. researchgate.net | Disruption of latent viral persistence. |

| vIRF3 | Inhibition of host interferon response, cell proliferation and survival. frontiersin.orgmdpi.com | Forms a stable complex. researchgate.net | Restoration of host antiviral defense and inhibition of tumor cell growth. |

| PF-8 | Promotes lytic replication by inducing PARP1 degradation. nih.gov | Forms a stable complex. researchgate.net | Inhibition of the viral lytic cycle. |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This process can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. nvidia.com

While specific virtual screening campaigns for this compound analogues are not extensively detailed in the provided context, the principles of this methodology are highly relevant. Virtual screening could be employed to:

Identify Novel Scaffolds: Screen large compound databases to find new chemical structures with predicted activity against KSHV targets or other relevant biological targets. wikipedia.org

Optimize Existing Leads: Explore libraries of this compound analogues to identify modifications that could enhance binding affinity, selectivity, or other desirable properties.

The success of a virtual screening campaign is critically dependent on the quality of the compound libraries and the robustness of the screening methodologies. sygnaturediscovery.com The insights gained from the molecular docking of this compound with KSHV targets provide a strong foundation for designing future virtual screening strategies to discover and develop more potent antiviral agents. researchgate.net

Molecular Docking Studies (e.g., protein-ligand interactions with KSHV targets like LANA1, vIRF3, PF-8)

In Vitro Mechanistic Insights from this compound Analogues

While computational studies provide valuable predictions, in vitro experiments are essential to confirm these findings and to further elucidate the biological activities of a compound. Studies on compounds related to this compound have offered initial glimpses into the potential cellular pathways and enzymatic processes that might be modulated by this class of molecules.

The actin cytoskeleton is a dynamic network of protein filaments (microfilaments) that plays a crucial role in various cellular processes, including cell motility, shape, and division. biolegend.com The disruption of the actin microfilament network can have profound effects on cell function. um.es

While direct evidence of this compound's effect on the actin network is not specified, the behavior of related compounds suggests this as a potential mechanism of action. The disruption of the actin microfilament network is a known consequence of certain bioactive compounds. researchgate.net For instance, some natural products can induce depolymerization of actin filaments, leading to changes in cell morphology and function. nih.govplos.org Given that this compound is a natural product with cytotoxic properties, it is plausible that it or its analogues could interfere with the actin cytoskeleton. Further investigation into this area could reveal a novel aspect of this compound's cellular activity.

The ability of a compound to inhibit specific enzymes is a common mechanism of action for many drugs. Studies on various natural and synthetic analogues of different compound classes have demonstrated their potential as enzyme inhibitors. chemrxiv.orgdergipark.org.tr For example, certain essential oil blends have been shown to inhibit carbohydrate-digesting enzymes like α-amylase and α-glucosidase. frontiersin.org

While the specific enzymatic inhibition profile of this compound is not detailed, its structural similarity to other angucyclinones, a class known for diverse biological activities including enzyme inhibition, suggests this is a promising area for investigation. dntb.gov.ua Potential enzymatic targets could include kinases, proteases, or other enzymes critical for viral replication or cancer cell survival. The investigation of the enzymatic inhibition profile of this compound and its analogues could uncover specific molecular targets and further explain its biological effects. dergipark.org.tr

Frigocyclinone in the Context of Broader Natural Product Research

Comparative Biosynthesis of Frigocyclinone with Other Angucyclines/Angucyclinones

This compound is an aromatic polyketide, a large and diverse family of natural products known for their wide range of biological activities, including antibacterial and anticancer properties. tandfonline.com Like other angucyclines, the biosynthesis of this compound begins with a minimal type II polyketide synthase (PKS) system. tandfonline.com This enzymatic machinery utilizes acetyl-CoA as a starter unit and iteratively condenses it with malonyl-CoA extender units to assemble a polyketide chain. tandfonline.com This initial phase is followed by a series of tailoring reactions, including aromatization and cyclization, which are characteristic of angucycline biosynthesis. tandfonline.comtandfonline.com

The biosynthetic gene cluster for this compound, identified in Streptomyces griseus strain NTK 97, spans a 33-kb DNA region and contains 30 open reading frames (ORFs). tandfonline.comtandfonline.com These genes encode the minimal PKS, aromatases, cyclases, redox tailoring enzymes, and the enzymes responsible for sugar biosynthesis and attachment. tandfonline.comtandfonline.com Comparative analysis of this gene cluster with those of other angucyclines, such as the urdamycins, reveals both conserved and unique features. acs.orgjst.go.jp While the core PKS and early tailoring enzymes are often homologous, the genes responsible for the later tailoring steps, particularly the glycosylation and specific oxidations, can differ significantly, leading to the vast structural diversity observed within the angucycline family. acs.org For instance, gene disruption studies have shown that inactivating the glycosyltransferase gene in the this compound pathway leads to the accumulation of the aglycone intermediate, tetrangomycin (B1203879). tandfonline.comnih.gov This highlights the modular nature of angucycline biosynthesis, where different tailoring enzymes can be combined to generate novel structures.

Ecological Role of this compound Production in Microorganisms from Extreme Environments

This compound was first isolated from Streptomyces griseus strain NTK 97, a bacterium found in Antarctica. capes.gov.brnih.gov It has also been discovered in a marine sponge-associated Streptomyces sp. tandfonline.commdpi.com The production of such a potent antibiotic in these harsh and competitive environments is likely a key survival strategy for the producing microorganism. researchgate.netufal.br

Microorganisms in extreme environments, such as the polar regions, face unique challenges including low temperatures, high UV radiation, and nutrient limitation. researchgate.netspringerprofessional.de To adapt, they have evolved unique metabolic capabilities, including the production of specialized secondary metabolites. researchgate.netnih.gov These compounds can serve various ecological functions, such as acting as antibiotics to inhibit the growth of competing microbes, thereby securing resources and niche space. nih.govbjid.org.br The antibacterial activity of this compound against Gram-positive bacteria suggests it plays such a defensive role. capes.gov.brresearchgate.net

The production of secondary metabolites like this compound is often linked to the complex life cycle and differentiation of Streptomyces. bjid.org.br In their natural habitats, the expression of biosynthetic gene clusters for these compounds may be triggered by environmental stress or the presence of competing organisms. nih.gov Therefore, the ability to produce this compound likely confers a significant competitive advantage to S. griseus in the microbial communities of Antarctic soils and marine sponges. researchgate.netufal.br The study of microorganisms from these underexplored environments continues to be a promising avenue for the discovery of novel bioactive compounds. mdpi.com

This compound as a Template for Synthetic Chemistry Research

The complex and biologically active structure of this compound makes it an attractive target for synthetic chemists. The development of synthetic routes to this compound and its analogs can provide access to larger quantities of the compound for further biological evaluation and can also open avenues for creating novel derivatives with improved properties.

Considerations for Total Synthesis Strategies for Complex Natural Products

The total synthesis of a complex natural product like this compound requires careful strategic planning. scripps.edu Key considerations include the construction of the tetracyclic angucyclinone core and the stereoselective formation of the C-glycosidic bond with the ossamine (B579392) sugar. Retrosynthetic analysis would likely disconnect the molecule at the C-glycosidic linkage and break down the aglycone into simpler, commercially available starting materials.

Several powerful synthetic methodologies could be employed. For the construction of the polycyclic core, reactions such as Diels-Alder cycloadditions, Friedel-Crafts acylations, and various cross-coupling reactions are likely to be instrumental. uni-mainz.de The stereochemical complexity of the molecule, with multiple chiral centers, presents a significant challenge. msu.edu Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, would be necessary to control the stereochemistry at each step. uni-mainz.de The formation of the C-glycosidic bond is another critical step, often requiring specialized glycosylation methods to achieve the desired stereochemical outcome and to avoid the formation of the more common O-glycosidic linkage. tandfonline.com

The development of a successful total synthesis would not only provide access to this compound but also serve as a platform for validating and refining modern synthetic methods. scripps.eduthieme-connect.de

Design of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. oncodesign-services.com By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its antibacterial and anticancer effects. researchgate.net

The design of this compound analogs would focus on several key areas. Modifications to the ossamine sugar, such as altering the stereochemistry or changing the substituents, could reveal the importance of this moiety for target recognition and binding. nih.gov The aglycone core could also be modified by adding or removing functional groups, such as hydroxyl or methyl groups, at various positions. researchgate.net For example, a naturally occurring analog, 2-hydroxy-frigocyclinone, has been isolated and shown to have different inhibitory activities compared to this compound, highlighting the impact of even small structural changes. nih.govdntb.gov.ua

The synthesis of these analogs presents a significant challenge, often requiring the development of flexible and efficient synthetic routes. cas.orgresearchgate.net The data generated from SAR studies are invaluable for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new therapeutic agents based on the this compound scaffold. nih.gov

Future Research Directions and Unexplored Avenues for Frigocyclinone Studies

Exploration of Uncharacterized Biosynthetic Genes within the Frigocyclinone Cluster

The biosynthetic gene cluster of this compound, spanning approximately 33-kb in Streptomyces griseus NTK 97, contains 30 open reading frames (ORFs). nih.govtandfonline.com While the functions of many genes encoding the minimal type II polyketide synthase, tailoring enzymes, and sugar biosynthesis have been proposed, several ORFs remain uncharacterized. tandfonline.com A critical avenue of future research is the systematic functional analysis of these enigmatic genes.

Detailed bioinformatic analysis has provided initial predictions for the roles of some of these genes; however, experimental validation is paramount. tandfonline.com For instance, the precise functions of several putative redox tailoring enzymes and regulatory proteins are yet to be determined. tandfonline.com Techniques such as targeted gene knockout using CRISPR-Cpf1, which has already been successfully employed to disrupt the beta-ketoacyl synthase gene (frig20) and the glycosyltransferase gene (frig1), can be extended to these uncharacterized genes. nih.govtandfonline.com This approach would allow researchers to observe the resulting changes in the metabolic profile and potentially identify new intermediates or shunt products, thereby elucidating the specific roles of these genes in the this compound biosynthetic pathway.

Furthermore, heterologous expression of individual or subsets of these uncharacterized genes in a well-characterized host strain could provide a clearer picture of their enzymatic functions. This strategy, combined with in vitro enzymatic assays using purified proteins, would offer definitive evidence of their catalytic activities and substrate specificities. A comprehensive understanding of the entire biosynthetic pathway is not only academically significant but also opens the door for combinatorial biosynthesis and the generation of novel this compound analogs with potentially improved therapeutic properties. tandfonline.com

Table 1: Key Genes in the this compound Biosynthetic Cluster and Their Status

| Gene/ORF | Proposed Function | Status |

| frig1 | C-glycosyltransferase | Characterized nih.govtandfonline.com |

| frig20 | Beta-ketoacyl synthase | Characterized nih.govtandfonline.com |

| frig23 | Regulatory protein | Uncharacterized tandfonline.com |

| frig25 | NADPH-dependent quinone oxidoreductase | Function unclear tandfonline.com |

| frig29 | Regulatory protein | Uncharacterized tandfonline.com |

| frig30 | Regulatory protein | Uncharacterized tandfonline.com |

Advanced Metabolomics and Systems Biology Approaches for this compound Production Optimization

To enhance the production of this compound for further research and potential clinical applications, advanced metabolomics and systems biology approaches are indispensable. nih.gov These powerful tools can provide a holistic view of the cellular processes and metabolic fluxes within the producing organism, Streptomyces griseus. nih.govnih.gov

Metabolomics, the comprehensive analysis of all metabolites in a biological system, can be used to identify bottlenecks in the this compound biosynthetic pathway. researchgate.net By comparing the metabolomes of wild-type and genetically engineered strains under different fermentation conditions, researchers can pinpoint precursor limitations or the accumulation of inhibitory intermediates. mdpi.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for generating the high-throughput data required for this type of analysis. nih.gov

Integrating metabolomic data with genomic and transcriptomic information within a systems biology framework allows for the construction of predictive metabolic models. frontiersin.orgfrontiersin.org These models can simulate the effects of genetic modifications and changes in fermentation parameters on this compound yield. jmb.or.kruminho.pt For example, flux balance analysis can be employed to identify gene knockout or overexpression targets that would redirect metabolic flux towards the synthesis of this compound precursors. jmb.or.kr This in silico modeling approach can significantly reduce the time and effort required for strain improvement compared to traditional random mutagenesis and screening methods. frontiersin.org Ultimately, these strategies aim to develop microbial cell factories capable of high-titer production of this compound, making it more accessible for extensive biological evaluation and development. nih.gov

Deepening Mechanistic Understanding of this compound's Cellular Interactions

While this compound has demonstrated promising antibacterial and anticancer activities, the precise molecular mechanisms underlying these effects remain largely unexplored. nih.govbiomedpharmajournal.org A critical area for future investigation is the detailed characterization of its cellular targets and modes of action.

In the context of its antibacterial properties, particularly against Gram-positive bacteria, research should focus on its interaction with the bacterial cell membrane. nih.govnih.gov Many antimicrobial peptides and lipophilic compounds exert their effects by disrupting the integrity of the cell membrane, leading to leakage of cellular contents and cell death. openaccessjournals.commdpi.com Biophysical techniques such as fluorescence microscopy, atomic force microscopy, and model membrane systems can be employed to visualize and quantify the interaction of this compound with bacterial membranes. stfc.ac.ukrsc.org Determining whether this compound forms pores, alters membrane fluidity, or interacts with specific membrane proteins will provide crucial insights into its antibacterial mechanism. nih.govnih.gov

Regarding its anticancer activity, in silico studies have suggested that this compound may act as a potent inhibitor of Kaposi's Sarcoma-Associated Herpesvirus (KSHV) targets, such as LANA1. biomedpharmajournal.orgresearchgate.net Further experimental validation of these computational predictions is necessary. This could involve in vitro binding assays with purified proteins and cell-based assays to confirm the inhibition of viral replication and oncogenic pathways. Identifying the specific molecular targets of this compound in cancer cells will be instrumental in understanding its therapeutic potential and guiding the development of more potent and selective anticancer agents.

Chemical Ecology Studies of this compound in its Natural Habitat

This compound has been isolated from Streptomyces species found in diverse and extreme environments, including Antarctica and marine sponges. nih.govawi.de This raises intriguing questions about its ecological role and the selective pressures that have driven its evolution. Chemical ecology studies are essential to understand the function of this compound in its natural context.

Investigating the interactions between the this compound-producing Streptomyces and other microorganisms in their native habitat can reveal its role in microbial competition and communication. nih.gov Does this compound provide a competitive advantage by inhibiting the growth of other bacteria or fungi? Does it act as a signaling molecule in interspecies communication? Answering these questions requires a combination of field-based observations and laboratory co-culture experiments.

Furthermore, exploring the environmental factors that trigger this compound production can provide insights into its ecological significance. biotech-asia.org For example, the presence of specific nutrients, competing organisms, or stress conditions might induce the expression of the this compound biosynthetic gene cluster. mdpi.com Understanding the ecological triggers for its production could also be leveraged to enhance its yield in laboratory fermentations. These studies will not only enrich our knowledge of microbial chemical ecology but may also uncover novel strategies for discovering new bioactive natural products from underexplored environments. nih.gov

Development of Novel Synthetic Routes to this compound and its Structurally Complex Analogues

The chemical synthesis of this compound and its analogues represents a significant challenge and a compelling area for future research. The molecule's complex polycyclic aromatic skeleton and the rare C-glycosidic bond present formidable hurdles for synthetic chemists. tandfonline.com The development of efficient and stereoselective total synthesis routes is crucial for several reasons.

Firstly, a successful total synthesis would provide unambiguous confirmation of the proposed structure of this compound. Secondly, it would offer a reliable and scalable source of the compound for extensive biological testing, overcoming the limitations of fermentation-based production. Most importantly, a flexible synthetic strategy would enable the creation of a diverse library of structurally complex analogues. wikipedia.org This would allow for a systematic exploration of the structure-activity relationship (SAR), identifying the key structural motifs responsible for its antibacterial and anticancer activities. epfl.ch

Q & A

Q. What are the validated synthetic pathways for Frigocyclinone, and how do they compare in yield and purity?

Methodological Answer:

- Synthetic routes should be evaluated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm purity and structural fidelity. Comparative yield analysis requires triplicate experiments under controlled conditions (temperature, solvent, catalyst) .

- Key considerations: Reproducibility of protocols from literature (e.g., solid-phase synthesis vs. modular assembly) and impurity profiling using mass spectrometry (MS) to identify byproducts .

Q. How can researchers resolve contradictions in reported bioactivity of this compound across different in vitro studies?

Methodological Answer:

- Conduct orthogonal assays (e.g., MIC assays vs. time-kill curves) to validate antimicrobial activity. Cross-validate results using standardized cell lines and growth conditions .

- Analyze confounding variables: Compound stability in assay media, solvent effects (DMSO vs. aqueous solutions), and batch-to-batch variability in this compound synthesis .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound derivatives?

Methodological Answer:

- Combine 2D NMR (COSY, HSQC, HMBC) with X-ray crystallography for unambiguous stereochemical assignment. For unstable intermediates, use cryogenic IR spectroscopy .

- Validate computational models (DFT calculations) against empirical data to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s mechanism of action against multidrug-resistant pathogens?

Methodological Answer:

- Employ transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to identify target pathways. Use isogenic mutant strains to confirm target specificity .

- Integrate time-lapse microscopy to visualize bacterial membrane disruption in real time .

Q. How can researchers address discrepancies in this compound’s cytotoxicity profiles between mammalian and bacterial cells?

Methodological Answer:

Q. What strategies mitigate resistance development during prolonged this compound exposure in bacterial populations?

Methodological Answer:

- Serial passage experiments under sub-inhibitory concentrations, followed by whole-genome sequencing (WGS) to identify resistance mutations .

- Test combinatorial therapy with adjuvants (e.g., efflux pump inhibitors) to delay resistance .

Q. How can this compound’s pharmacokinetic properties be optimized without compromising bioactivity?

Methodological Answer:

- Use structure-activity relationship (SAR) studies with systematic modifications (e.g., acyl side chains). Evaluate bioavailability via in situ intestinal perfusion models and plasma protein binding assays .

- Apply molecular dynamics simulations to predict metabolic stability against cytochrome P450 enzymes .

Methodological Frameworks for Study Design

- PICOT Framework : Structure questions around Population (bacterial strains), Intervention (this compound dosage), Comparison (existing antibiotics), Outcome (MIC reduction), and Time (exposure duration) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored derivatives), Ethical (animal model compliance), and Relevant (AMR crisis) .

Data Validation and Reporting Standards

- Preclinical studies must adhere to NIH guidelines for experimental rigor, including blinded analysis and statistical power calculations .

- For structural data, deposit crystallographic coordinates in the Cambridge Structural Database (CSD) and include raw NMR/MS spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.